molecular formula C12H14O2 B12444666 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid

3-(2,4,6-Trimethylphenyl)prop-2-enoic acid

Cat. No.: B12444666
M. Wt: 190.24 g/mol
InChI Key: VNQFOGSHTGKBDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid typically involves the condensation of mesitylaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the mesityl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products:

Mechanism of Action

The mechanism of action for 3-(2,4,6-trimethylphenyl)prop-2-enoic acid is not well-documented. based on its structure, it may interact with various molecular targets through:

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)

InChI Key

VNQFOGSHTGKBDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)O)C

Origin of Product

United States

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